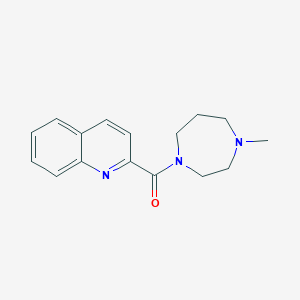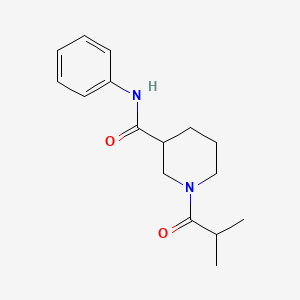![molecular formula C16H13FN2O B7468132 3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as FMQ, and it belongs to the quinazoline family of compounds. FMQ has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of FMQ involves its ability to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. FMQ has been shown to selectively inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In addition, FMQ has been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FMQ has been shown to have a number of biochemical and physiological effects. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. FMQ has also been shown to have potential as an anti-inflammatory agent, as well as a neuroprotective agent. In addition, FMQ has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase.
实验室实验的优点和局限性
The advantages of using FMQ in lab experiments include its ability to selectively inhibit the activity of certain enzymes, as well as its potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, there are also limitations to using FMQ in lab experiments. For example, the synthesis of FMQ can be challenging, and it may not be readily available for use in lab experiments. In addition, FMQ may exhibit cytotoxicity at high concentrations, which could limit its use in certain experiments.
未来方向
There are a number of future directions for the study of FMQ. One potential direction is the development of more efficient and scalable synthesis methods for FMQ. Another direction is the study of FMQ in animal models to further explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Additionally, the study of FMQ in combination with other drugs or therapies could provide insights into its potential as a synergistic agent. Finally, the study of the structure-activity relationship of FMQ could lead to the development of more potent and selective analogues.
合成方法
FMQ has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2-fluorobenzaldehyde with 2-aminobenzamide in the presence of a base. The resulting product is then treated with acetic anhydride to form FMQ. The synthesis of FMQ has also been achieved through the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of a palladium catalyst.
科学研究应用
FMQ has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. FMQ has also been studied for its potential to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. Furthermore, FMQ has been shown to have potential as an anti-inflammatory agent, as well as a neuroprotective agent.
属性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-13-7-3-5-9-15(13)18-16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,1,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEQRYZKITZBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)



![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)




![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
